molecular formula C17H13ClN2O3 B15025767 N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B15025767
M. Wt: 328.7 g/mol
InChI Key: NAUGFZMQBROMTF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and an indole moiety. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and isatin.

    Reaction: The 4-chloro-2-methylaniline is reacted with isatin in the presence of a suitable catalyst and solvent under controlled temperature and pH conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves:

    Molecular Targets: Binding to specific proteins or enzymes in biological systems.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
  • N-(4-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the specific combination of chloro and methyl substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C17H13ClN2O3/c1-10-8-11(18)6-7-13(10)19-15(21)9-20-14-5-3-2-4-12(14)16(22)17(20)23/h2-8H,9H2,1H3,(H,19,21)

InChI Key

NAUGFZMQBROMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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